

improving the safety and handling of HNIW explosives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexanitrohexaazaisowurtzitane*

Cat. No.: *B163516*

[Get Quote](#)

HNIW (CL-20) Technical Support Center

This center provides essential guidance for researchers, scientists, and drug development professionals working with **Hexanitrohexaazaisowurtzitane** (HNIW), also known as CL-20. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the safety and handling of this powerful energetic material.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and handling of HNIW.

Question/Issue	Possible Causes	Recommended Solutions
Low yield during synthesis.	Incomplete reaction, side reactions, or loss of product during workup.	Systematically verify the quality and purity of starting materials and solvents. Optimize reaction conditions such as temperature, concentration, and reaction time by monitoring progress with TLC, GC-MS, or NMR. Evaluate and refine work-up and purification procedures to minimize product loss. [1]
Undesired polymorph obtained after recrystallization.	Incorrect solvent/anti-solvent system, improper cooling rate, or lack of seeding.	The ϵ -polymorph of HNIW is generally desired for its higher density and better thermal stability. [2] [3] Use appropriate solvent systems like ethyl acetate/xylene. [2] Control the cooling rate and consider seeding with ϵ -HNIW crystals to promote the growth of the desired polymorph.
High impact and friction sensitivity of the final product.	Presence of impurities, sharp crystal edges, or large crystal size.	Recrystallization is a key technique for reducing sensitivity. [2] [3] Employ methods like solvent-antisolvent recrystallization to obtain smaller, more rounded crystals, which are less sensitive. [2] Purification using activated charcoal can also remove impurities that contribute to sensitivity.
Discoloration of HNIW crystals (e.g., yellowing).	Presence of residual solvents or decomposition products.	Ensure thorough drying of the crystals under vacuum to

Difficulty in achieving uniform crystal size.	Inconsistent stirring, rapid addition of anti-solvent, or uncontrolled temperature.	remove any remaining solvent. If decomposition is suspected, re-purify the material through recrystallization.
Formation of agglomerates during crystallization.	High supersaturation, inadequate stirring.	Maintain a consistent and appropriate stirring speed throughout the crystallization process. Add the anti-solvent slowly and at a constant rate. [4] Precise temperature control is crucial for uniform crystal growth.
Inconsistent results in sensitivity testing.	Variation in sample preparation, environmental conditions (humidity), or operator technique.	Reduce the level of supersaturation by adjusting the concentration or the rate of anti-solvent addition. Ensure vigorous and uniform stirring to keep crystals suspended and prevent agglomeration.
		Strictly adhere to standardized procedures for sensitivity testing (e.g., BAM or MBOM methods).[5][6][7][8][9][10] Control environmental factors like temperature and humidity in the testing area. Ensure consistent sample size and packing.

Frequently Asked Questions (FAQs)

1. What are the primary safety hazards associated with HNIW?

HNIW is a highly energetic material with significant sensitivity to impact, friction, and electrostatic discharge.[5] Its high sensitivity, particularly in its raw form, poses a major

challenge for safe handling, storage, and application.[9]

2. Which polymorph of HNIW is the most desirable and why?

The ϵ -polymorph of HNIW is generally the most sought after due to its high crystal density, superior thermal stability, and comparatively lower sensitivity.[2][3]

3. How can the sensitivity of HNIW be reduced?

Several methods can be employed to reduce the sensitivity of HNIW, including:

- Recrystallization: Using techniques like the solvent-antisolvent method to produce smaller, more rounded crystals with fewer defects.[2][3]
- Co-crystallization: Forming co-crystals with other less sensitive energetic materials or inert binders.[2][4]
- Formulation with binders: Incorporating HNIW into a polymer matrix to create polymer-bonded explosives (PBXs), which can significantly enhance safety.

4. What are common solvents and anti-solvents used for HNIW recrystallization?

Commonly used solvent systems include ethyl acetate as the solvent and chloroform or xylene as the anti-solvent.[2] The choice of solvent and anti-solvent can influence the resulting crystal morphology and sensitivity.

5. How should HNIW waste be disposed of?

HNIW waste is considered explosive and hazardous. It must be disposed of following strict safety protocols and regulations. Methods for the disposal of explosives include detonation, burning, or chemical destruction by authorized personnel.[11][12] It is crucial to consult with your institution's environmental health and safety office for specific procedures.[13] Waste materials that have come into contact with HNIW, such as gloves and filter paper, should also be treated as hazardous waste.[13]

6. What should I do in case of an HNIW spill?

For any spill, the primary concern is to prevent accidental initiation.

- Minor spills: If you are trained and have the appropriate personal protective equipment (PPE), you can clean up small spills. Moisten the spilled material with a non-volatile, compatible solvent (e.g., isopropanol) to reduce its sensitivity. Carefully collect the material using non-sparking tools and place it in a designated hazardous waste container.[14][15][16][17]
- Major spills: Evacuate the area immediately and notify your institution's emergency response team.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative data for HNIW, comparing different forms and formulations.

Table 1: Sensitivity Data for HNIW

Material	Impact Sensitivity (J)	Friction Sensitivity (N)	Reference
Raw HNIW	3.21	-	
Recrystallized ϵ -HNIW	4	128	[2]
HNIW/2,4-DNI Cocrystal	29.60	>360	
HNIW/LLM-105 Cocrystal	12.08	-	
HNIW/PNCB Composite	H50 = 63 cm	-	[19]

Note: Sensitivity values can vary depending on the specific test method and conditions.

Table 2: Thermal Decomposition Properties of HNIW

Material/Polymorph	Decomposition Onset (°C)	Decomposition Peak (°C)	Reference
ϵ -HNIW	~210	244.2	[19]
HNIW/PNCB Composite	-	242.5	[19]

Experimental Protocols

Protocol 1: Recrystallization of HNIW (Solvent-Antisolvent Method)

Objective: To purify raw HNIW and obtain the ϵ -polymorph with reduced sensitivity.

Materials:

- Raw HNIW
- Ethyl acetate (solvent)
- Xylene (anti-solvent)
- Beakers, magnetic stirrer, and stir bar
- Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
- Drying oven (vacuum)

Procedure:

- Dissolve the raw HNIW in a minimal amount of ethyl acetate at a slightly elevated temperature (e.g., 40-50 °C) with continuous stirring until a clear solution is obtained.
- Slowly add xylene (the anti-solvent) to the stirred solution at a constant rate. The addition of the anti-solvent will induce precipitation of HNIW crystals.

- Continue stirring for a period after the addition of the anti-solvent is complete to allow for crystal growth and maturation.
- Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of the anti-solvent (xylene) to remove any residual dissolved impurities.
- Carefully transfer the crystals to a vacuum oven and dry at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Impact Sensitivity Testing (Modified Bureau of Mines Method)

Objective: To determine the impact sensitivity of an HNIW sample.

Apparatus:

- Modified Bureau of Mines (MBOM) impact tester with a 2.5 kg drop weight.[9]
- Type-12 tooling.[9]
- Sandpaper (e.g., 180-grit garnet).[9]

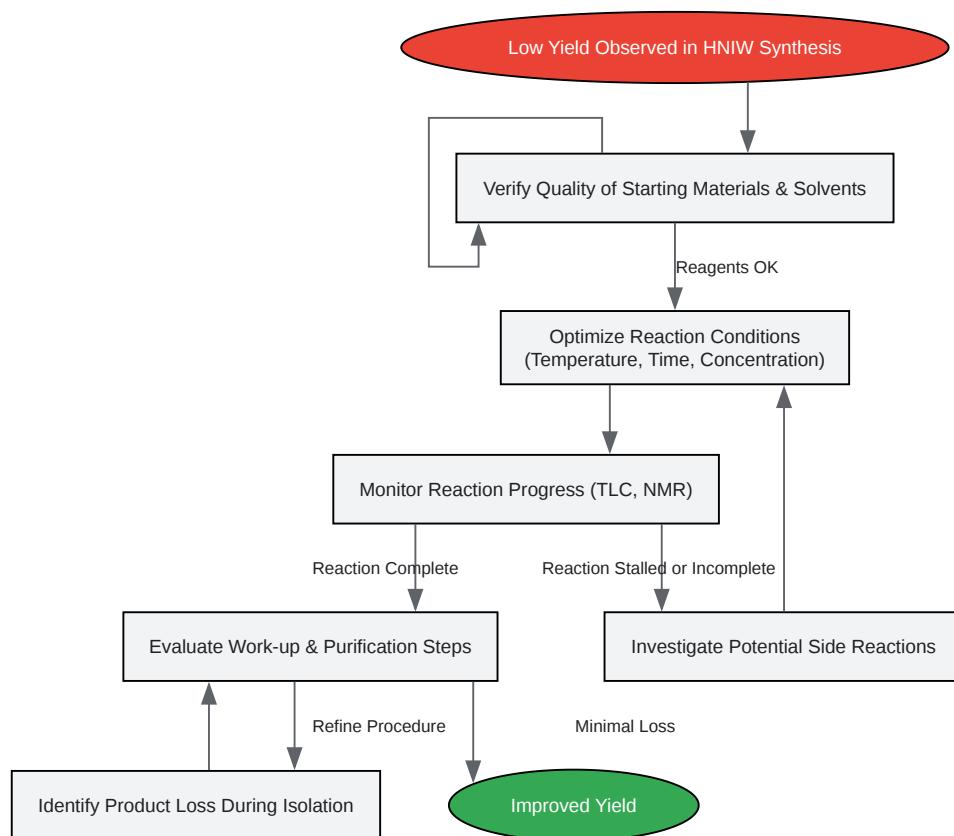
Procedure:

- Place approximately 35 ± 2 mg of the HNIW sample onto a 1-inch square of sandpaper.[9]
- Position the sandpaper with the sample on the anvil of the impact tester.
- Place the intermediate mass and the impactor on top of the sample.
- Raise the 2.5 kg drop weight to a specific height and release it to strike the impactor.
- Observe for any signs of reaction, such as smoke, flash, sound, or charring of the sandpaper.[9]

- Conduct a series of tests at different drop heights to determine the height at which there is a 50% probability of initiation (H50 value).

Protocol 3: Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and decomposition characteristics of an HNIW sample.


Apparatus:

- Differential Scanning Calorimeter (DSC)

Procedure:

- Accurately weigh a small amount of the HNIW sample (typically 1-5 mg) into a DSC pan.
- Seal the pan hermetically.
- Place the sample pan and an empty reference pan into the DSC cell.
- Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 50 °C to 300 °C).
- Record the heat flow as a function of temperature.
- Analyze the resulting thermogram to determine the onset temperature of decomposition and the peak exothermic temperature.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for low yield in HNIW synthesis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for HNIW recrystallization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. How To [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Particle Size-Controllable Preparation of a CL-20/HMX Cocrystal with High Energy and Low Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. smsenergetics.com [smsenergetics.com]
- 6. fauske.com [fauske.com]
- 7. osti.gov [osti.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Various Recrystallizations of CL-20 (HNIW hexanitrohexaazaisowurtzitane) – Publications – Research [sandia.gov]
- 10. matec-conferences.org [matec-conferences.org]
- 11. hse.gov.uk [hse.gov.uk]
- 12. Explosive waste | The HSE-gateway | UiB [uib.no]
- 13. unipd.it [unipd.it]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. acs.org [acs.org]
- 16. westlab.com [westlab.com]
- 17. wise.web.unc.edu [wise.web.unc.edu]
- 18. Spill in Laboratory [ors.od.nih.gov]
- 19. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 20. mdpi.com [mdpi.com]
- 21. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]
- 22. researchgate.net [researchgate.net]
- 23. mrzgroup.umd.edu [mrzgroup.umd.edu]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [improving the safety and handling of HNIW explosives]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b163516#improving-the-safety-and-handling-of-hniw-explosives\]](https://www.benchchem.com/product/b163516#improving-the-safety-and-handling-of-hniw-explosives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com